5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one
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Overview
Description
The compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” is a complex organic molecule that features a benzothiazole ring, a pyrrolone core, and a dimethoxyphenyl ethyl side chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.
Construction of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: Through a nucleophilic substitution or coupling reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, these compounds might be used in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action for “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the dimethoxyphenyl ethyl side chain.
4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one: Lacks the amino group.
Uniqueness
The presence of both the benzothiazole ring and the dimethoxyphenyl ethyl side chain in “5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one” may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-8-7-13(11-17(16)27-2)9-10-24-12-15(25)19(20(24)22)21-23-14-5-3-4-6-18(14)28-21/h3-8,11H,9-10,12,22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIVXJBDDSFNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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